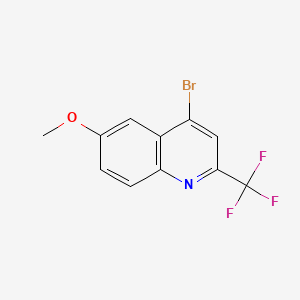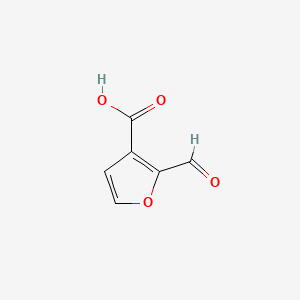
2-Formylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formylfuran-3-carboxylic acid is an organic compound with the molecular formula C6H4O4 It is a furan derivative, characterized by the presence of both a formyl group and a carboxylic acid group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Formylfuran-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF). The process typically includes the following steps:
Oxidation of HMF: HMF is oxidized to 5-hydroxymethylfuran-2-carboxylic acid (HMFCA).
Further Oxidation: HMFCA is then oxidized to 5-formylfuran-2-carboxylic acid (FFCA).
Final Oxidation: FFCA is finally oxidized to this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For example, a hydroxyapatite-supported gold catalyst can be used to selectively oxidize HMF-acetal to FFCA-acetal, which is then deprotected to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Formylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce furan-2,5-dicarboxylic acid (FDCA).
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and catalysts such as gold or platinum.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Produces furan-2,5-dicarboxylic acid (FDCA).
Reduction: Yields 2-hydroxymethylfuran-3-carboxylic acid.
Substitution: Results in various substituted furan derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Formylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other furan derivatives and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of bio-based polymers and other sustainable materials
Wirkmechanismus
The mechanism of action of 2-formylfuran-3-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can affect biological pathways and processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Formylfuran-2-carboxylic acid (FFCA): A closely related compound with similar chemical properties.
Furan-2,5-dicarboxylic acid (FDCA): Another furan derivative with two carboxylic acid groups.
Uniqueness
2-Formylfuran-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the furan ring.
Eigenschaften
IUPAC Name |
2-formylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPTYRBQYCIAFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708027 |
Source


|
| Record name | 2-Formylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14757-79-0 |
Source


|
| Record name | 2-Formylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)
![1-ethyl-3-p-tolyl-1H-pyrrolo[3,2-b]pyridine](/img/new.no-structure.jpg)
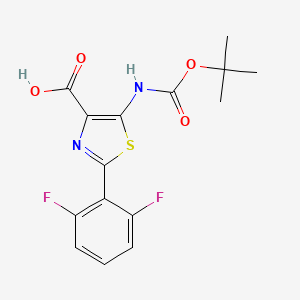
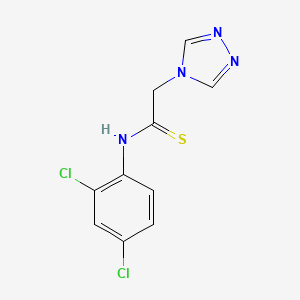
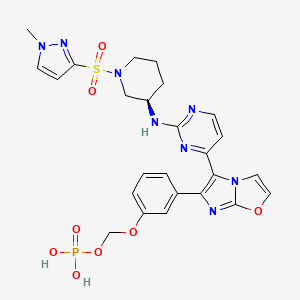
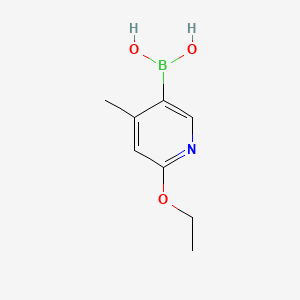
![Tert-butyl 6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B597970.png)
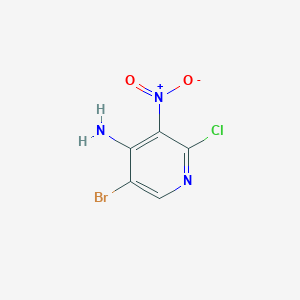
![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)
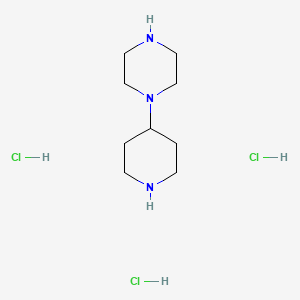
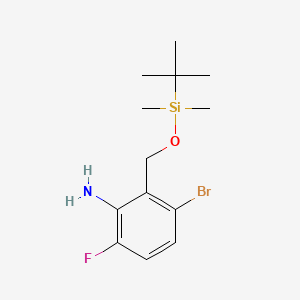
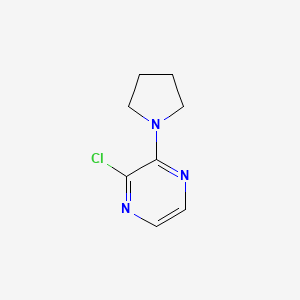
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)
